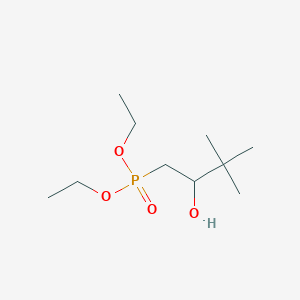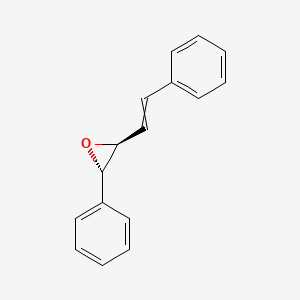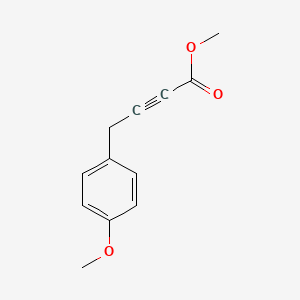![molecular formula C9H14O3 B14245292 [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid CAS No. 244793-47-3](/img/structure/B14245292.png)
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclopropane ring substituted with a formyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid typically involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions. This reaction forms ethyl 2-formyl-1-cyclopropanecarboxylate, which can then be hydrolyzed to yield the desired compound . The reaction conditions generally include the use of a strong acid such as methanesulfonic acid and a solvent like methanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-1-(propan-2-yl)cyclopropanecarboxylic acid.
Reduction: 2-Hydroxymethyl-1-(propan-2-yl)cyclopropylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 2-formyl-1-cyclopropanecarboxylate: A closely related compound with similar chemical properties and applications.
2-Formylcyclopropane-1-carboxylic acid: Another similar compound with a cyclopropane ring and a formyl group.
Uniqueness
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
CAS番号 |
244793-47-3 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
2-(2-formyl-1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(4-8(11)12)3-7(9)5-10/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
NGWILLBIMUHJLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC1C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)


![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)


![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
